REACTION_CXSMILES
|
NC1C2OC=CC=2C=C(F)C=1.[CH2:12]([C:15]1[C:16]([OH:27])=[C:17]([C:23]([Cl:26])=[CH:24][CH:25]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:13]=C.O=[O+][O-].ClC1C=CC(CC=O)=C(O)C=1C(OCC)=O.P(=O)(O)(O)O>>[Cl:26][C:23]1[CH:24]=[CH:25][C:15]2[CH:12]=[CH:13][O:27][C:16]=2[C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]
|
Name
|
[ 6 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC=2C=COC21)F
|
Name
|
ethyl 3-allyl-6-chloro-2-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1C(=C(C(=O)OCC)C(=CC1)Cl)O
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)CC=O)O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=C(C=CO2)C=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |